molecular formula C21H20O5 B2910210 tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate CAS No. 449739-34-8

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2910210
CAS No.: 449739-34-8
M. Wt: 352.386
InChI Key: UQQWXHBIKOUNJL-UHFFFAOYSA-N
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Description

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate is a chemical compound with a complex structure that includes a chromen-7-yl group, a phenyl group, and a tert-butyl ester.

Preparation Methods

The synthesis of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-7-yl group may play a role in binding to these targets, while the phenyl group can enhance the compound’s stability and specificity. The tert-butyl ester group may influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQWXHBIKOUNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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